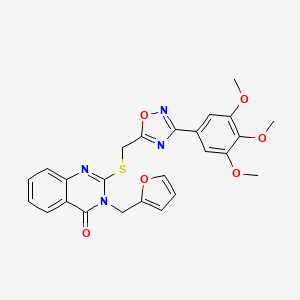

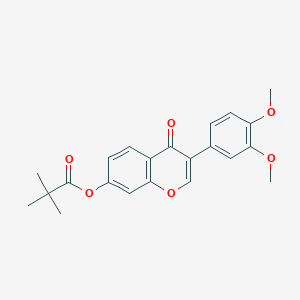

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of morpholinopyrimidine derivatives, including compounds similar to the one , has been outlined in a study . The study synthesized a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assessed their anti-inflammatory activity .Scientific Research Applications

- Reference : Padmashali et al. synthesized a related compound and tested it against P388 murine lymphocytic leukemia, demonstrating considerable activity .

- Reference : The related 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

Anticancer Agents

Antifungal Properties

Antibacterial Agents

Insecticides and Anthelmintics

Mechanism of Action

Target of Action

The primary targets of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins .

Mode of Action

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to downstream effects such as reduced redness, swelling, and pain, which are common symptoms of inflammation .

Pharmacokinetics

The compound’s effectiveness in inhibiting inos and cox-2 suggests that it has sufficient bioavailability to reach its targets .

Result of Action

As a result of its action, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone reduces the inflammatory response in cells. It decreases the expression of iNOS and COX-2, leading to lower levels of nitric oxide and prostaglandins . This results in reduced inflammation and associated symptoms .

properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c22-16(14-11-15(18-12-17-14)19-7-9-25-10-8-19)20-3-5-21(6-4-20)26(23,24)13-1-2-13/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGJOKBJKRUQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)

![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2567547.png)